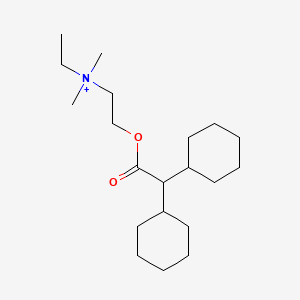
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium is a quaternary ammonium compound known for its unique chemical structure and properties This compound features a dicyclohexylacetyl group attached to an oxy group, which is further connected to an N-ethyl-N,N-dimethylethanaminium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium typically involves the following steps:
Formation of Dicyclohexylacetyl Chloride: Dicyclohexylacetic acid is reacted with thionyl chloride to form dicyclohexylacetyl chloride.
Esterification: The dicyclohexylacetyl chloride is then reacted with an alcohol, such as ethanol, in the presence of a base like pyridine to form the ester.
Quaternization: The ester is then reacted with N,N-dimethylethanolamine in the presence of an alkylating agent, such as ethyl iodide, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and has similar micelle-forming properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness
2-((Dicyclohexylacetyl)oxy)-N-ethyl-N,N-dimethylethanaminium is unique due to its dicyclohexylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in specific applications such as phase transfer catalysis and drug delivery systems.
Eigenschaften
CAS-Nummer |
58875-33-5 |
|---|---|
Molekularformel |
C20H38NO2+ |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-(2,2-dicyclohexylacetyl)oxyethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H38NO2/c1-4-21(2,3)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h17-19H,4-16H2,1-3H3/q+1 |
InChI-Schlüssel |
DUMOVOQTXRSPCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)CCOC(=O)C(C1CCCCC1)C2CCCCC2 |
Verwandte CAS-Nummern |
2001-81-2 (bromide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


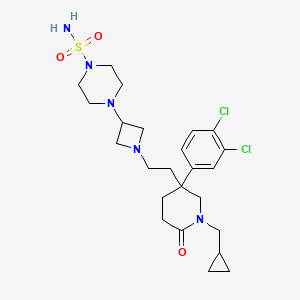
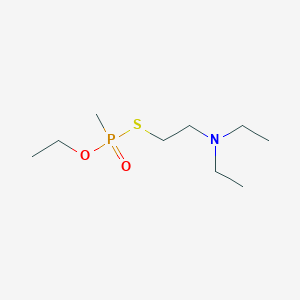
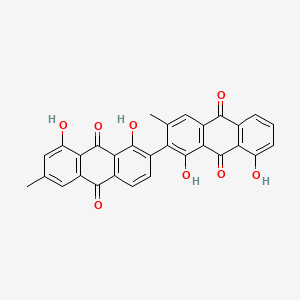

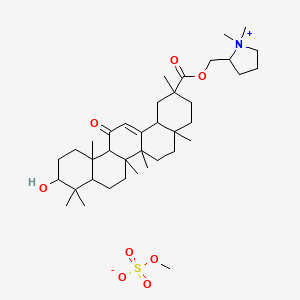
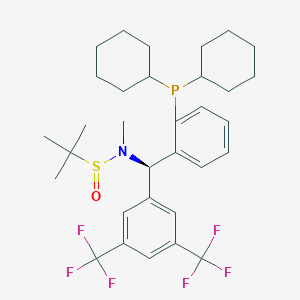

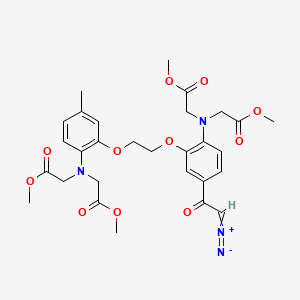
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
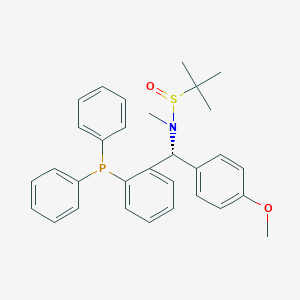
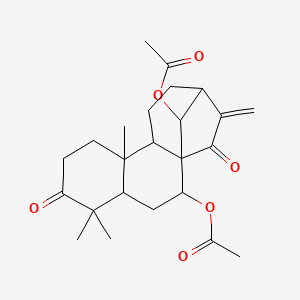
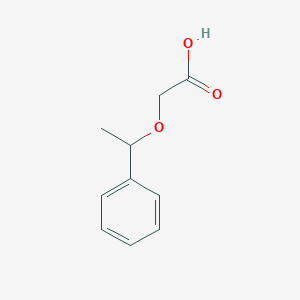
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

